molecular formula C20H22N2O2 B2418425 N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941978-29-6

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2418425
CAS No.: 941978-29-6
M. Wt: 322.408
InChI Key: UWIMUARGSAZYRK-UHFFFAOYSA-N
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Description

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a synthetic phenylacetamide derivative of significant interest in medicinal chemistry and pharmacology research, particularly in the development of novel anticoagulant therapies . It is structurally characterized by a propanamide linker connecting a 3-phenyl group to an aniline ring that is substituted at the para position with a 2-oxopiperidine (δ-valerolactam) moiety . This specific architecture is designed to mimic key pharmacophoric elements found in potent, direct inhibitors of coagulation Factor Xa (FXa) . Factor Xa is a crucial serine protease in the blood coagulation cascade, and its direct inhibition is a validated therapeutic strategy for preventing and treating thromboembolic disorders . By occupying the enzyme's active site, such inhibitors can effectively block the generation of thrombin, thereby attenuating the formation of fibrin clots . Research-grade this compound is intended for in vitro studies to investigate its precise mechanism of action, determine its inhibitory constant (Ki), and establish structure-activity relationships (SAR) within this class of compounds . It serves as a critical chemical tool for scientists aiming to design and optimize new anticoagulant agents with improved potency and selectivity. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(14-9-16-6-2-1-3-7-16)21-17-10-12-18(13-11-17)22-15-5-4-8-20(22)24/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMUARGSAZYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide relies on two primary intermediates:

  • 4-(2-Oxopiperidin-1-yl)aniline : A piperidinone-substituted aniline derivative.
  • 3-Phenylpropanoic acid derivatives : Typically activated as acid chlorides or mixed anhydrides for amide bond formation.

Table 1: Common Starting Materials and Their Roles

Component Role Source
4-Chloronitrobenzene Precursor for aniline intermediate
Piperidine Forms piperidinone ring
3-Phenylpropanoic acid Amide moiety precursor
Sodium chlorite Oxidizing agent

Step-by-Step Laboratory Synthesis

Formation of 4-(2-Oxopiperidin-1-yl)aniline

The piperidinone ring is synthesized via a nitro-to-amine reduction followed by cyclization:

  • Nucleophilic aromatic substitution :
    4-Chloronitrobenzene reacts with piperidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 4-(piperidin-1-yl)nitrobenzene.
  • Reduction of nitro group :
    Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, forming 4-(piperidin-1-yl)aniline.
  • Oxidation to piperidinone :
    Sodium chlorite (NaClO₂) in aqueous acetic acid under CO₂ atmosphere oxidizes the piperidine ring to piperidin-2-one at 60°C, achieving 75–85% yield.

Key reaction conditions :

  • Temperature: 60–100°C
  • Solvent: DMF for substitution; ethanol/water for oxidation
  • Catalysts: Pd/C (5–10 wt%) for hydrogenation

Amide Bond Formation

The aniline intermediate couples with 3-phenylpropanoic acid via two primary methods:

Method A: Acid Chloride Route
  • Activation :
    3-Phenylpropanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours to form 3-phenylpropanoyl chloride.
  • Coupling :
    The acid chloride reacts with 4-(2-oxopiperidin-1-yl)aniline in DCM with triethylamine (TEA) as a base at 0–5°C, followed by stirring at room temperature for 12 hours. Yield: 70–78%.
Method B: Carbodiimide-Mediated Coupling
  • Activation :
    A mixture of 3-phenylpropanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in DCM activates the carboxylic acid at 0°C for 30 minutes.
  • Coupling :
    The activated acid reacts with the aniline derivative at room temperature for 24 hours. Yield: 65–72%.

Comparative analysis :

Parameter Acid Chloride Route Carbodiimide Route
Yield 70–78% 65–72%
Byproducts HCl gas Urea derivatives
Scalability High Moderate
Purification Aqueous workup Column chromatography

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous Flow Reactor Optimization

  • Piperidinone formation :
    A continuous flow system replaces batch oxidation, reducing reaction time from 24 hours to 2 hours and improving yield to 88%.
  • Amide coupling :
    Microreactors enable rapid mixing of 3-phenylpropanoyl chloride and aniline, minimizing side reactions and achieving 82% yield.

Purification Techniques

  • Recrystallization :
    Crude product is recrystallized from ethanol/water (3:1 v/v) to ≥99% purity.
  • Chromatography :
    Industrial-scale flash chromatography with silica gel (ethyl acetate/hexane gradient) resolves residual byproducts.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

Technique Data Source
¹H NMR δ 7.65 (d, 2H, ArH), 7.45–7.30 (m, 5H, ArH), 3.82 (t, 2H, CH₂N), 2.50 (t, 2H, COCH₂)
¹³C NMR δ 172.1 (C=O), 167.5 (C=O), 138.2–125.4 (ArC), 41.2 (CH₂N)
HRMS m/z 323.1754 [M+H]⁺ (calc. 323.1759)
HPLC Retention time: 8.2 min (C18 column, acetonitrile/water 70:30)

Challenges and Mitigation Strategies

Regioselectivity in Piperidinone Formation

  • Issue : Competing oxidation at alternative positions.
  • Solution : Controlled addition of NaClO₂ under CO₂ atmosphere suppresses over-oxidation.

Alternative Synthetic Routes

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) achieves 60% yield but is limited to small-scale synthesis.

Solid-Phase Synthesis

Immobilization of the aniline intermediate on Wang resin enables stepwise assembly, though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The piperidinone ring can be oxidized to form different lactam derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various lactam derivatives, alcohols, and substituted phenyl compounds

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.

Biological Activity

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, commonly known as Apixaban , is a compound that has garnered significant attention in pharmacology due to its potent biological activities, particularly as an anticoagulant. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and related research findings.

Target of Action

Apixaban is a direct inhibitor of activated Factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, Apixaban effectively disrupts the formation of thrombin, which is essential for blood clotting.

Mode of Action

Apixaban functions as a competitive inhibitor of FXa. It binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thus reducing thrombin generation and platelet aggregation.

Pharmacokinetics

Apixaban exhibits several favorable pharmacokinetic properties:

  • Bioavailability : High oral bioavailability allows effective absorption when administered.
  • Clearance : It has low clearance rates in both animal models and humans.
  • Volume of Distribution : A small volume of distribution indicates limited tissue binding.

Cellular Effects

The primary cellular effect of Apixaban is its ability to prevent thrombus formation. In laboratory settings, it has demonstrated:

  • Rapid Onset : The compound shows a quick onset of action in inhibiting FXa.
  • Dose-dependent Efficacy : In animal models, Apixaban exhibits dose-dependent antithrombotic effects, indicating that higher doses lead to more significant anticoagulant activity.

Case Studies and Clinical Applications

  • Anticoagulation Studies : Clinical trials have shown that Apixaban significantly reduces the risk of thromboembolic events in patients undergoing elective hip or knee surgery. Its efficacy was compared with traditional anticoagulants like warfarin, showing superior outcomes in terms of safety and effectiveness .
  • Cancer Research : Recent studies have explored the use of Apixaban in oncology settings, particularly its potential to reduce venous thromboembolism in cancer patients. The findings suggest that its anticoagulant properties may enhance patient outcomes by minimizing clot-related complications .

Comparative Analysis with Similar Compounds

Compound NameMechanismKey Features
ApixabanFXa InhibitorHigh oral bioavailability, rapid onset
RivaroxabanFXa InhibitorSimilar structure but different pharmacokinetics
DabigatranThrombin InhibitorDirectly inhibits thrombin instead of FXa

Apixaban is unique among these compounds due to its specific structural features that confer distinct biological properties and efficacy profiles.

Q & A

Q. What are the established synthetic routes for N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, and what are the critical intermediates involved?

The synthesis involves multi-step reactions starting with 4-chloronitrobenzene and piperidine to form a nitro-substituted intermediate. This intermediate undergoes oxidation with sodium chlorite under a CO₂ atmosphere to generate the lactam structure. Key intermediates include the nitro-piperidine derivative and the oxidized lactam. Purification via recrystallization is critical for high yield (>70%) and purity (>95%) .

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral signatures are indicative of its structure?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the lactam and phenylpropanamide moieties. Key signals include:

  • ¹H NMR : A singlet at δ 2.8–3.2 ppm (piperidinone protons), aromatic protons at δ 7.2–7.8 ppm.
  • ¹³C NMR : A carbonyl peak at ~170 ppm (lactam) and ~165 ppm (amide). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 346.18). HPLC with UV detection (λ = 254 nm) ensures purity .

Q. What is the primary biological target of this compound, and how is its activity assessed experimentally?

The compound acts as a selective inhibitor of Factor Xa (FXa), a serine protease in the coagulation cascade. In vitro assays include:

  • Enzyme inhibition : Fluorogenic substrate-based assays (e.g., Boc-Ile-Glu-Gly-Arg-AMC) to measure IC₅₀ values (reported range: 2–10 nM).
  • Anticoagulant activity : Thrombin generation assays in human plasma, showing dose-dependent reduction in thrombin peak height .

Advanced Research Questions

Q. How can researchers optimize the oxidation step during synthesis to improve yield and purity?

The oxidation of the intermediate to the lactam can be enhanced by:

  • Using continuous flow reactors to maintain precise temperature control (25–30°C) and reduce side reactions.
  • Replacing sodium chlorite with TEMPO/NaClO₂ under biphasic conditions (CH₂Cl₂/H₂O), increasing yield from 70% to 85%.
  • Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity .

Q. How do structural modifications at the phenylpropanamide moiety influence selectivity for FXa over thrombin?

Comparative studies with analogs show:

  • 3-Phenyl substitution : Enhances FXa binding (Kᵢ = 3 nM) by filling the S1 pocket.
  • Methylation at the amide nitrogen : Reduces thrombin inhibition by 10-fold, improving selectivity. Structure-activity relationship (SAR) data suggest that bulkier substituents at the phenyl group decrease off-target effects .

Q. How can contradictions in reported pharmacokinetic data (e.g., clearance rates) be resolved?

Discrepancies may arise from differences in:

  • Animal models : Rodents show higher clearance (CL = 15 mL/min/kg) than primates (CL = 5 mL/min/kg).
  • Assay conditions : Plasma protein binding (e.g., albumin vs. α₁-acid glycoprotein) affects free drug concentration. Standardized protocols using LC-MS/MS for quantification and species-matched plasma are recommended .

Q. What computational methods are suitable for predicting this compound’s interaction with FXa?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:

  • Hydrogen bonding between the lactam carbonyl and FXa’s Gly219.
  • Hydrophobic interactions with Tyr228 and Trp215. Free energy calculations (MM-PBSA) correlate with experimental IC₅₀ values (R² = 0.89) .

Q. What strategies mitigate off-target effects in cellular models?

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify non-FXa targets.
  • CRISPR screens : Knockout libraries can reveal genetic dependencies linked to compound toxicity.
  • Covalent modification : Introduce photoaffinity labels (e.g., diazirine) for target identification via pull-down assays .

Comparative and Methodological Questions

Q. How does this compound compare to Apixaban in terms of bioavailability and half-life?

ParameterThis compoundApixaban
Oral bioavailability (%)60–6550–55
Half-life (hours)8–1012–14
CYP3A4 inhibitionWeak (IC₅₀ > 50 µM)Moderate (IC₅₀ = 10 µM)
The compound’s shorter half-life may reduce accumulation-related toxicity .

Q. What experimental designs are optimal for assessing dose-dependent efficacy in vivo?

  • Thrombosis models : Use ferric chloride-induced thrombosis in mice with doses ranging 0.1–10 mg/kg.
  • PK/PD integration : Measure plasma drug levels (LC-MS/MS) and correlate with ex vivo FXa activity.
  • Bleeding risk assessment : Tail-clip bleeding time at 2× IC₅₀ dose to evaluate therapeutic index .

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